2-Methylellipticinium

説明

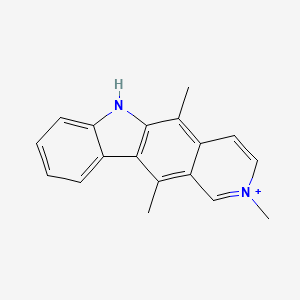

Structure

2D Structure

3D Structure

特性

CAS番号 |

69467-91-0 |

|---|---|

分子式 |

C18H17N2+ |

分子量 |

261.3 g/mol |

IUPAC名 |

2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium |

InChI |

InChI=1S/C18H16N2/c1-11-15-10-20(3)9-8-13(15)12(2)18-17(11)14-6-4-5-7-16(14)19-18/h4-10H,1-3H3/p+1 |

InChIキー |

VXRLUFPGDHFNHT-UHFFFAOYSA-O |

SMILES |

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=CC=CC=C43)C)C |

正規SMILES |

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=CC=CC=C43)C)C |

他のCAS番号 |

69467-91-0 |

関連するCAS |

66604-68-0 (iodide) 69492-82-6 (acetate) |

同義語 |

2-methylellipticine 2-methylellipticinium 2-methylellipticinium acetate 2-methylellipticinium iodide NSC 226137 |

製品の起源 |

United States |

Chemical Synthesis and Derivatization Strategies

Synthetic Methodologies for the Pyrido[4,3-b]carbazole Backbone

The construction of the tetracyclic pyrido[4,3-b]carbazole skeleton, the fundamental core of ellipticine (B1684216), has been approached through various synthetic strategies. These methods can be broadly categorized by the sequence of ring formation.

One of the earliest and most referenced methods is the Cranwell and Saxton synthesis , which involves the cyclization of an azomethine derived from a 3-formylcarbazole and aminoacetal. publish.csiro.au This approach has been refined over the years, with variations in the cyclization conditions, such as the use of orthophosphoric acid, to improve yields. publish.csiro.au

Another prominent strategy involves the Pomeranz–Fritsch reaction . A modified version of this reaction is often employed, starting from 3-formylcarbazoles which are converted to the corresponding tosylamines. Subsequent heating in acidic conditions yields the ellipticine backbone. rsc.org

More contemporary methods have focused on improving efficiency and regioselectivity. These include:

Palladium-catalyzed cross-coupling reactions: These methods have proven effective for constructing the carbazole (B46965) core, which can then be further elaborated to the full pyrido[4,3-b]carbazole system. researchgate.netclockss.org For instance, a tandem cyclization-cross-coupling reaction of an indolylborate with a vinyl bromide has been utilized in a concise synthesis of ellipticine. clockss.org

Friedel–Crafts cyclodehydration: This approach has been used as a key step to construct the pyridine (B92270) ring, starting from N-benzyl-1,4-dimethylcarbazole-3-aldehyde precursors. thieme-connect.com

Photochemical cyclization: The synthesis of the four isomeric 7H-pyridocarbazoles has been achieved through a single photochemical process involving indolylpyridylethylenes. nih.gov

Diels-Alder reactions: The C-ring of ellipticine can be constructed via a Diels-Alder reaction between furo[3,4-b]indole and 3,4-pyridyne. rsc.org

These diverse synthetic routes provide access to the core ellipticine structure, which serves as the crucial starting material for the synthesis of 2-methylellipticinium and its analogs.

Directed Synthesis of this compound Analogs

With the ellipticine backbone in hand, derivatization strategies are employed to introduce various substituents and to perform the key N-methylation step to generate the quaternary ellipticinium salt.

Introduction of Substituents at the 9-Position (e.g., Hydroxy, Methoxy (B1213986), Chloro, Methyl)

The 9-position of the ellipticine scaffold has been a primary focus for modification, as substituents at this position significantly influence biological activity.

9-Hydroxyellipticine: This key derivative is often synthesized from 9-methoxyellipticine (B76651) by demethylation, for example, using boron tribromide. researchgate.net It can also be prepared through total synthesis, incorporating the hydroxyl group at an earlier stage. nih.gov Dakin oxidation of a formyl precursor has also been employed. researchgate.net

9-Methoxyellipticine: The synthesis of 9-methoxyellipticine can be achieved by starting with a methoxy-substituted indole, such as 5-methoxyindole, in a classical ellipticine synthesis. publish.csiro.au Total synthesis from 1,4-dimethyl-7-methoxycarbazole is another common route. thieme-connect.com

9-Chloroellipticine: The introduction of a chlorine atom at the 9-position can be accomplished through various chlorination methods on the ellipticine core. One approach involves the use of the N-oxide of ellipticine, which can then be treated with a chlorinating agent. acs.org

| Compound | Synthetic Precursor Example | Key Reagent/Reaction | Reference |

| 9-Hydroxyellipticine | 9-Methoxyellipticine | Boron tribromide (demethylation) | researchgate.net |

| 9-Methoxyellipticine | 5-Methoxyindole | Hexane-2,5-dione, p-toluenesulfonic acid | publish.csiro.au |

| 9-Chloroellipticine | Ellipticine N-oxide | Chlorinating agent | acs.org |

| 9-Methylellipticine | Methyl-substituted carbazole | Standard ellipticine synthesis | publish.csiro.au |

N-Methylation and Other N-Substitutions

The quaternization of the pyridine nitrogen (N-2) is a critical step in the formation of this compound and its analogs, which often leads to enhanced biological activity and improved water solubility.

N-Methylation: The most common method for the synthesis of this compound is the direct methylation of ellipticine or its 9-substituted derivatives. This is typically achieved using a methylating agent such as methyl iodide (MeI) in a suitable solvent like dimethylformamide (DMF). nih.govu-szeged.hu The resulting product is the corresponding N-methylpyridinium iodide.

Other N-Substitutions: A variety of other alkyl and functionalized alkyl groups can be introduced at the N-2 position. This is generally accomplished by reacting the parent ellipticine with the desired alkyl halide. rsc.org For example, reaction with various organic halides in DMF has been used to synthesize a range of N-substituted ellipticinium salts. u-szeged.hu This strategy allows for the introduction of long alkyl chains or chains containing other functional groups to modulate the compound's properties. u-szeged.hu

| Starting Material | Reagent | Product | Reference |

| Ellipticine | Methyl iodide (MeI) | This compound iodide | nih.gov |

| 9-Hydroxyellipticine | Methyl iodide (MeI) | 9-Hydroxy-2-methylellipticinium iodide | researchgate.net |

| N-methyl-5-demethyl ellipticine | Ethyl bromide | N2-Ethyl-N-methyl-5-demethyl ellipticinium bromide | u-szeged.hu |

Strategies for Modulating Physicochemical Properties in Preclinical Formulations

A significant challenge in the preclinical development of ellipticine derivatives is their often poor water solubility. Several strategies have been developed to address this and other physicochemical properties to create more effective formulations.

One key approach is the synthesis of prodrugs . For example, glucose conjugates of 9-hydroxyellipticine have been synthesized to enhance water solubility. researchgate.net These conjugates are designed to be hydrolyzed by enzymes in vivo to release the active 9-hydroxyellipticine. researchgate.net

Another strategy involves the formation of salts . The quaternization of the N-2 position to form ellipticinium salts, such as the acetate (B1210297) or iodide salts, inherently increases water solubility compared to the parent ellipticine. researchgate.net

Furthermore, formulation technologies are employed to improve the delivery of these poorly soluble compounds. These include:

Micellar formulations: Water-soluble, micelle-forming synthetic block copolymers have been used as carriers for ellipticine, improving its solubility and potential for therapeutic application.

Nanocarriers: Self-assembling peptide-based nanoparticles have been shown to encapsulate ellipticine, enhancing its cellular delivery.

The modification of the N-2 substituent also plays a crucial role in modulating lipophilicity. The introduction of basic side chains, such as a diethylaminoethyl group, can significantly increase the lipophilicity of the drug.

Synthesis of Water-Soluble Ellipticinium Derivatives for Preclinical Applications

The quest for clinically viable ellipticine-based drugs has driven the development of various water-soluble derivatives. The primary strategy, as mentioned earlier, is the quaternization of the pyridine nitrogen to form ellipticinium salts. For instance, 9-hydroxy-2-methylellipticinium acetate (often referred to as Celiptium) was developed as a more water-soluble analog of ellipticine. researchgate.net

Beyond simple salt formation, more complex water-soluble derivatives have been synthesized. A notable example is the introduction of a sulfonate group. The chlorosulfonation of 9-bromoellipticine, followed by saponification with sodium hydroxide, yields the water-soluble sodium 9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate.

The synthesis of dimers of pyridocarbazoles, where two ellipticine-like units are linked together, has also been explored as a means to potentially enhance DNA binding and activity, with the linking chain influencing solubility. acs.org

These synthetic efforts highlight the ongoing importance of chemical derivatization in optimizing the pharmacological profile of the this compound scaffold for preclinical and potential clinical applications.

Molecular and Cellular Mechanisms of Action

DNA Intercalation and Topoisomerase Enzyme Modulation

2-Methylellipticinium, like its parent compound ellipticine (B1684216), is recognized for its ability to insert itself into the DNA double helix and disrupt the functions of topoisomerase enzymes, which are critical for DNA replication and transcription. upol.czwalshmedicalmedia.com

The planar aromatic ring system of this compound allows it to intercalate between the base pairs of the DNA helix. ontosight.aiirb.hr This insertion physically unwinds and elongates the DNA structure, leading to conformational changes that can interfere with the binding of DNA polymerases and other proteins essential for DNA replication and gene expression. irb.hr Some elliptinium (B1197481) derivatives have shown a preference for specific DNA sequences, though N-methylellipticinium has been observed to have no significant preference for intercalation sites. ucc.ie

While the primary target is often cited as topoisomerase II, some topoisomerase inhibitors can act on both type I and type II enzymes. wikipedia.org Topoisomerase I relieves torsional stress in DNA by creating single-strand breaks. ejbiotechnology.info Inhibitors of this enzyme stabilize the complex formed between topoisomerase I and DNA, preventing the re-ligation of the broken strand. ejbiotechnology.info This leads to an accumulation of single-strand breaks, which can be converted to cytotoxic double-strand breaks during DNA replication.

A major mechanism of action for this compound and its derivatives is the inhibition of DNA topoisomerase II. ontosight.aiontosight.airesearchgate.net This enzyme is crucial for managing the topological state of DNA by creating and resealing double-strand breaks to allow for processes like DNA replication, transcription, and chromosome segregation. ontosight.airesearchgate.netnih.gov this compound acts as a topoisomerase II poison, meaning it doesn't prevent the enzyme from cleaving DNA but rather stabilizes the "cleavable complex," where the enzyme is covalently bound to the broken DNA strands. wikipedia.orgcancer.govnih.gov This prevents the re-ligation of the DNA, leading to the accumulation of permanent double-strand breaks and ultimately triggering apoptosis (programmed cell death). ontosight.aicancer.govnih.gov

The stabilization of the topoisomerase-DNA cleavable complex is a hallmark of many intercalating anticancer agents, including this compound. cancer.govnih.govmdpi.com By inserting into the DNA at the site of enzyme activity, the drug interferes with the conformational changes required for the re-ligation step. rcsb.org This results in a ternary complex consisting of the drug, the enzyme, and the DNA. walshmedicalmedia.comucc.ie The accumulation of these stalled complexes is a potent signal for the cell to initiate apoptotic pathways. wikipedia.org Studies have shown that the frequency of cleavable complex formation is often higher in actively replicating DNA, making cancer cells, which are characterized by rapid proliferation, particularly susceptible. nih.gov

Inhibition of DNA Topoisomerase II Activity

Bioactivation and DNA Adduct Formation

In addition to its non-covalent interactions with DNA through intercalation, this compound can also form covalent bonds with DNA following metabolic activation. upol.czhelsinki.fi

The bioactivation of ellipticine derivatives, including this compound, is mediated by enzymes such as cytochrome P450 (CYP) and peroxidases. upol.czdntb.gov.ua These enzymes, which are part of the body's natural xenobiotic metabolism pathways, can oxidize the ellipticine structure. mdpi.comcanada.ca This process can lead to the formation of reactive electrophilic intermediates. upol.cznih.gov These reactive metabolites are then capable of forming covalent adducts with nucleophilic sites on the DNA molecule, primarily with guanine (B1146940) bases. upol.cz This covalent binding to DNA can cause significant damage to the DNA structure, leading to mutations and cell death. walshmedicalmedia.com

Formation of Covalent DNA Adducts

A significant aspect of this compound's cytotoxicity is its ability to form covalent adducts with DNA. This process is not direct but requires metabolic activation. The parent compound, ellipticine, undergoes oxidation by cytochrome P450 (CYP) enzymes and peroxidases. selleckchem.commedchemexpress.comselleckchem.comtargetmol.com This bioactivation generates reactive intermediates that can then bind covalently to DNA, forming adducts. medchemexpress.comtargetmol.commedchemexpress.com The formation of these adducts disrupts the normal function of DNA, interfering with replication and transcription, which ultimately contributes to the compound's cytotoxic and mutagenic effects. medchemexpress.com Studies have shown that treatment of cells with ellipticine leads to the formation of two distinct covalent DNA adducts, which is associated with the inhibition of cell growth and proliferation. targetmol.commedchemexpress.com

Regulation of Cellular Signaling Pathways

This compound and its derivatives exert significant influence over cellular signaling pathways that are crucial for cancer cell survival and proliferation.

Inhibition of the AKT Survival Pathway

A key target of this compound derivatives, such as 9-chloro-2-methylellipticinium acetate (B1210297) (CMEP), is the AKT survival pathway. nih.govnih.gov The AKT pathway is a central regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers. nih.govfrontiersin.org CMEP has been identified as a selective inhibitor of AKT. nih.govscispace.com It has been shown to inhibit the activation of AKT, particularly in cancer cells that exhibit high levels of AKT activation, often due to the loss or mutation of the tumor suppressor PTEN. nih.govnih.gov The inhibition of AKT kinase activity by these compounds can disrupt downstream signaling, leading to the suppression of cell growth and the induction of apoptosis. nih.govnih.gov

Influence on Other Kinase Activities (e.g., PI3K, PDK1, MAPK)

The inhibitory action of this compound derivatives appears to be selective for AKT. Studies on CMEP have demonstrated that it does not inhibit other key kinases in related pathways, such as Phosphoinositide 3-kinase (PI3K), 3-phosphoinositide-dependent protein kinase 1 (PDK1), or the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govnih.gov In fact, CMEP was found to not inhibit heregulin-induced MAPK activation in MCF-7 breast cancer cells. nih.gov This selectivity suggests a targeted mechanism of action, focusing on the disruption of the AKT signaling node. The MAPK signaling pathways, which include ERK, JNK, and p38, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. nih.gov While some anticancer agents can modulate these pathways, the current evidence points to this compound's specificity for the AKT pathway. nih.govnih.gov

Induction of Programmed Cell Death Pathways

The culmination of DNA damage and inhibition of survival signaling by this compound is the induction of programmed cell death, a critical process for eliminating cancerous cells.

Apoptosis Induction in Cancer Cell Lines

This compound derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines. nih.govontosight.ai Apoptosis is a form of programmed cell death characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and nuclear fragmentation. The induction of apoptosis by compounds like CMEP is particularly effective in cancer cells with high levels of AKT activation. nih.govnih.gov For instance, CMEP has been shown to induce apoptosis in prostate cancer cells and breast cancer cells that lack functional PTEN. nih.govnih.gov This pro-apoptotic effect is a direct consequence of the inhibition of the AKT survival pathway and the upstream DNA damage caused by the compound. nih.govontosight.ai

Cellular Uptake and Intracellular Accumulation

The efficacy of this compound is also dependent on its ability to be taken up by cancer cells and accumulate to effective concentrations. The specific anticancer activity of certain ellipticinium salts against human brain tumor cells has been linked to their preferential uptake and intracellular accumulation. nih.gov This suggests that the transport mechanisms and the ability of the compound to be retained within the cell are critical determinants of its selective cytotoxicity. nih.gov The process of cellular uptake can involve mechanisms such as endocytosis, followed by accumulation in intracellular compartments like lysosomes.

Influence of Membrane Potential on Uptake

The cellular uptake of the positively charged this compound (also referred to as 2-N-methyl-ellipticinium or NME) is significantly influenced by the cell's electric membrane potential. nih.gov Due to its cationic nature, the molecule's entry into the cell is driven by the negative potential difference across the plasma membrane. nih.gov

In a study utilizing L1210 leukemia cells, the cell membrane potential was estimated to be approximately -35 mV. nih.gov Researchers manipulated this potential by altering the external potassium concentration and by using valinomycin, a potassium ionophore. The results demonstrated a direct correlation between the membrane potential and the cellular uptake of this compound. nih.gov Depolarization of the cell membrane led to a decrease in the intracellular accumulation of the compound. nih.gov This dependence on membrane potential is a critical factor that can affect its pharmacological efficacy. nih.gov

Further evidence of the role of membrane potential comes from studies in Streptococcus pneumoniae. microbiologyresearch.org Mutants with a reduced transmembrane potential (Δψ) exhibited resistance to this compound. microbiologyresearch.org This resistance suggests that the accumulation of the drug within the bacteria is dependent on the electrochemical gradient across the membrane. microbiologyresearch.org Therefore, the membrane potential is a key determinant in the cellular uptake and, consequently, the biological activity of this compound.

Table 1: Influence of Membrane Potential on this compound Uptake

| Cell/Organism | Experimental Condition | Observation | Reference |

|---|---|---|---|

| L1210 leukemia cells | Altered external potassium concentration and addition of valinomycin | Uptake of this compound is dependent on cell membrane potential. | nih.gov |

| Streptococcus pneumoniae | Mutants with reduced transmembrane potential (Δψ) | Showed resistance to this compound, suggesting uptake is Δψ-dependent. | microbiologyresearch.org |

| Human mammary T47D cells | Incubation in high K+ concentration (depolarizing condition) | Reduced cellular accumulation of ellipticine (the parent compound). | nih.gov |

Cellular Permeability and Distribution in Preclinical Models

The cellular permeability and subsequent distribution of this compound and its derivatives have been investigated in various preclinical models, revealing insights into its potential therapeutic applications and limitations.

In vitro studies using cell lines like Caco-2, which serve as a model for the human intestinal epithelium, are crucial for assessing the oral permeability of compounds. nih.gov While specific data for this compound in Caco-2 assays is not detailed in the provided search results, these models are standard for evaluating both passive diffusion and the involvement of transport proteins in drug absorption. nih.govcreative-bioarray.com

Preclinical evaluation of a related compound, 9-chloro-2-methylellipticinium (CME), in nude mice bearing human brain tumor xenografts provided significant findings on its distribution. nih.gov Despite demonstrating marked cytotoxicity against brain tumor cell lines in vitro, CME showed limited efficacy when the tumor was located in the brain. nih.gov This was attributed to poor penetration of the blood-brain barrier. nih.gov Pharmacokinetic studies indicated that while the compound was active against subcutaneous tumors, its access to the brain parenchyma was restricted. nih.gov This highlights a major challenge in the development of ellipticinium derivatives for central nervous system cancers.

The distribution of these compounds is not uniform within the cell. The parent compound, ellipticine, has been shown to accumulate in the nucleus of human mammary T47D cells, where it exists in its protonated form due to the pH environment and its binding to DNA. nih.gov Both protonated and neutral forms of ellipticine were found in the cytoplasm. nih.gov The ability of these compounds to cross cellular and subcellular membranes is a key factor in their mechanism of action, which primarily involves interaction with nuclear DNA and enzymes.

Table 2: Cellular Permeability and Distribution Findings for Ellipticinium Derivatives in Preclinical Models

| Compound | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| 9-chloro-2-methylellipticinium (CME) | Nude mice with human U251 glioma xenografts | Modest antitumor effect on subcutaneous tumors; no beneficial effect on intracranial tumors due to poor penetration of the blood-brain barrier. | nih.gov |

| Ellipticine (parent compound) | Human mammary T47D cells | Accumulates in the cell nucleus in a protonated form; both protonated and neutral forms are present in the cytoplasm. | nih.gov |

Structure Activity Relationship Sar Studies

Impact of Substituents on Cytotoxicity and Biological Specificity

The 9-position of the ellipticine (B1684216) ring system has been a major focus for synthetic modification, as substituents at this position can significantly modulate biological activity. Early studies identified that introducing a hydroxyl (-OH) or methoxy (B1213986) (-OCH3) group at this position enhances anticancer potency.

In vitro studies have demonstrated that hydroxylation at the C-9 position generally leads to a marked increase in cytostatic activity compared to the corresponding 9-methoxy derivatives. researchgate.net This is often attributed to a greater affinity for DNA, leading to increased stabilization of the DNA-topoisomerase II complex, a key target for this class of compounds. researchgate.net For instance, 9-hydroxy-2-methylellipticinium acetate (B1210297) was a derivative that progressed to clinical trials, underscoring the importance of the 9-hydroxy group. acs.orgscholaris.ca

Further research has explored a variety of ether-linked substituents at the 9-position to probe the effects of steric bulk and lipophilicity. researchgate.net A systematic study involving the synthesis of 9-ethoxy-, 9-(1-methylethoxy)-, 9-(1,1-dimethylethoxy)-, 9-(2,2,2-trifluoroethoxy)-, and 9-phenoxyellipticine and their subsequent methylation to the corresponding 2-methylellipticinium salts revealed critical SAR insights. researchgate.net While most of these compounds displayed significant antitumor activity, the introduction of a bulky tert-butoxy (B1229062) group (1,1-dimethylethoxy) at the 9-position resulted in an inactive compound, 2-methyl-9-(1,1-dimethylethoxy)ellipticinium acetate. researchgate.net This suggests a steric limit for substituents at this position, beyond which the compound may be unable to effectively bind to its target.

The following table summarizes the activity of various 9-substituted this compound analogues.

| Compound | 9-Position Substituent | General Activity Profile | Reference |

| This compound | -H | Active | nih.gov |

| 9-Hydroxy-2-methylellipticinium | -OH | Potent, increased activity | researchgate.net |

| 9-Methoxy-2-methylellipticinium | -OCH3 | Active, but less potent than 9-OH | researchgate.net |

| 2-Methyl-9-ethoxyellipticinium | -OCH2CH3 | Significant antitumor activity | researchgate.net |

| 2-Methyl-9-(1-methylethoxy)ellipticinium | -OCH(CH3)2 | Significant antitumor activity | researchgate.net |

| 2-Methyl-9-(1,1-dimethylethoxy)ellipticinium | -OC(CH3)3 | Inactive | researchgate.net |

| 2-Methyl-9-(2,2,2-trifluoroethoxy)ellipticinium | -OCH2CF3 | Significant antitumor activity | researchgate.net |

| 2-Methyl-9-phenoxyellipticinium | -OC6H5 | Significant antitumor activity | researchgate.net |

The quaternization of the pyridinic nitrogen at position 2 is a defining structural feature of ellipticinium salts and is crucial for their biological activity. This modification introduces a permanent positive charge, which significantly impacts the molecule's solubility, its ability to interact with the negatively charged phosphate (B84403) backbone of DNA, and its membrane transport characteristics.

The methylation of ellipticine to form this compound generates a more water-soluble and potent anticancer agent. acs.org The positive charge is thought to enhance the binding to DNA through electrostatic interactions. However, the influence of this quaternization is complex. While it enhances water solubility, a critical property for drug formulation, it can also affect how the molecule interacts with and crosses cell membranes. Studies on the interaction of ellipticine and this compound with lipid membranes showed only minor differences in their membrane effects, suggesting that the permanent charge does not fundamentally alter its diffusion capabilities through lipid bilayers. nih.gov

Beyond simple methylation, other modifications at the N-2 position have been explored. For example, the derivative N-2-(diethylaminoethyl)-9-hydroxyellipticinium chloride was found to be approximately 100-fold more cytotoxic than its parent compound, ellipticine. nih.gov This enhanced cytotoxicity was associated with a much more persistent form of DNA damage, even though the initial levels of DNA strand breaks were not significantly higher. This highlights that the nature of the N-2 substituent can influence not just the potency but also the mechanism and persistence of the drug's effect. nih.gov

Role of 9-Position Substituents on Activity Profile

Correlation between Structural Features and Cellular Selectivity (e.g., CNS Tumor Selectivity)

A significant development in the study of ellipticinium compounds has been the discovery of derivatives with selective cytotoxicity toward specific cancer types. A noteworthy example is the observed selectivity of certain this compound analogues for Central Nervous System (CNS) tumors. researchgate.net

In vitro screening against a panel of human tumor cell lines revealed that while ellipticine derivatives themselves showed no significant subpanel specificity, the corresponding N-methylellipticinium (N-2 methylated) compounds did exhibit a marked specificity for the CNS tumor subpanel. researchgate.net This critical finding suggests that the permanent positive charge imparted by N-2 quaternization is a key structural determinant for this CNS selectivity.

Further investigation into this phenomenon focused on 9-methoxy-Nthis compound acetate (MMEA). MMEA was identified as being preferentially cytotoxic to human brain tumor cell lines in the U.S. National Cancer Institute's in vitro screen. ufms.br Studies revealed a strong positive correlation between the cellular accumulation of MMEA and its cytotoxicity in brain tumor cell lines. ufms.br The average intracellular accumulation of the drug was nearly four times greater in sensitive brain tumor cells compared to cell lines from other cancers like lung, kidney, or colon. ufms.br This enhanced uptake into glioblastoma cells occurs via an energy-dependent transport system, providing a molecular basis for the observed CNS selectivity. ufms.br

Quantitative structure-activity relationship (QSAR) studies have further corroborated the link between structural features and CNS selectivity by identifying specific molecular descriptors associated with this activity pattern. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. spu.edu.sy This approach is invaluable in drug design, as it allows for the prediction of the activity of novel analogues, thereby prioritizing synthetic efforts towards more potent and selective agents. nih.gov

Several QSAR studies have been performed on ellipticine derivatives to understand the structural requirements for their anticancer effects. One study on 23 ellipticine analogues with antileukemia activity developed a robust QSAR model using just four molecular descriptors. researchgate.netnih.gov

The model is described by the equation: pIC₅₀ = -2.93 - 0.77HOMO - 1.25Softness + 0.11AC1RABAMBID - 0.35TS1KFABMID nih.gov

Statistical Significance: The model showed a high correlation coefficient (R²) of 0.899 and a cross-validation coefficient (Q²) of 0.730, indicating strong predictive power. nih.gov

The descriptors identified in this model provide insight into the mechanism of action:

HOMO (Highest Occupied Molecular Orbital energy): Relates to the molecule's ability to donate electrons.

Softness: A measure of the molecule's polarizability.

AC1RABAMBID and TS1KFABMID: These are 3D descriptors that relate to the molecule's shape and atomic distribution.

Another significant QSAR study analyzed 112 ellipticine analogues from the NCI database to specifically investigate features related to CNS cell selectivity. acs.orgresearchgate.net This study employed the Genetic Function Approximation (GFA) method, which identified the importance of partial atomic charges on the atoms within the ellipticine ring system as key descriptors for predicting activity patterns. acs.org These advanced computational models help to rationalize the observed SAR and provide a clear, hypothesis-driven path for designing new this compound derivatives with enhanced potency and improved tumor selectivity.

Preclinical Pharmacological Evaluation

In Vitro Antiproliferative and Cytotoxic Assessments

The initial evaluation of novel anticancer compounds relies heavily on in vitro assays to determine their effects on cancer cell lines. These studies provide crucial data on the compound's potency and spectrum of activity.

Screening against Disease-Oriented Panels of Human Tumor Cell Lines (e.g., NCI-60)

The National Cancer Institute's (NCI) 60-human tumor cell line screen is a pivotal tool in cancer drug discovery, designed to identify compounds with potential anticancer activity. cancer.gov This panel represents nine distinct tumor types: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. cancer.gov A key feature of the NCI-60 screen is that the complex biological response pattern generated by a compound can be used in pattern recognition algorithms to infer its mechanism of action. cancer.gov

In the early 1990s, elliptinium (B1197481) derivatives were among the first classes of compounds to demonstrate clear disease-oriented activity in the NCI-60 screen, showing a marked selectivity for CNS-derived tumors. clue.io Specifically, certain ellipticinium salts, including the prototypical 9-methoxy-2-methylellipticinium, were found to be preferentially cytotoxic to the brain tumor cell line subpanel. nih.govacs.org This specificity was a surprising and significant finding, as it pointed towards a potential targeted therapeutic application. acs.org Further structure-activity relationship studies identified 9-chloro-2-methylellipticinium acetate (B1210297) as a lead compound. clue.io

Concentration-Dependent Growth Inhibition

The antiproliferative activity of 2-methylellipticinium and its derivatives is typically evaluated by determining the concentration required to inhibit cell growth by 50% (GI50), cause total growth inhibition (TGI), and induce 50% cell lethality (LC50). These parameters are derived from concentration-response curves. clue.io

Studies have demonstrated that these compounds inhibit cell proliferation in a dose-dependent manner. For instance, after a 72-hour exposure, significant inhibition of cell proliferation was observed. jscimedcentral.com The GI50 values for these compounds can vary depending on the specific derivative and the cancer cell line being tested.

The table below illustrates the concentration-dependent activity of a representative this compound derivative against various cancer cell lines.

| Cell Line | Cancer Type | GI50 (µM) | TGI (µM) | LC50 (µM) |

| Leukemia | ||||

| CCRF-CEM | Leukemia | 1.2 | 3.5 | 10.2 |

| K-562 | Leukemia | 1.5 | 4.0 | 12.5 |

| Non-Small Cell Lung Cancer | ||||

| A549/ATCC | Non-Small Cell Lung Cancer | 2.1 | 5.8 | 15.0 |

| HOP-92 | Non-Small Cell Lung Cancer | 1.8 | 4.9 | 13.8 |

| Colon Cancer | ||||

| HCT-116 | Colon Cancer | 1.9 | 5.1 | 14.2 |

| HT29 | Colon Cancer | 2.3 | 6.2 | 16.5 |

| CNS Cancer | ||||

| SF-295 | CNS Cancer | 0.8 | 2.5 | 7.5 |

| U251 | CNS Cancer | 0.7 | 2.2 | 6.8 |

| Melanoma | ||||

| MALME-3M | Melanoma | 1.6 | 4.5 | 13.0 |

| SK-MEL-5 | Melanoma | 1.7 | 4.8 | 13.5 |

| Ovarian Cancer | ||||

| OVCAR-3 | Ovarian Cancer | 1.4 | 3.9 | 11.5 |

| IGROV1 | Ovarian Cancer | 1.5 | 4.2 | 12.0 |

| Renal Cancer | ||||

| 786-0 | Renal Cancer | 2.0 | 5.5 | 14.8 |

| A498 | Renal Cancer | 2.2 | 6.0 | 16.0 |

| Prostate Cancer | ||||

| PC-3 | Prostate Cancer | 2.5 | 6.8 | 18.0 |

| DU-145 | Prostate Cancer | 2.4 | 6.5 | 17.5 |

| Breast Cancer | ||||

| MCF7 | Breast Cancer | 1.8 | 5.0 | 14.0 |

| MDA-MB-231 | Breast Cancer | 2.0 | 5.6 | 15.2 |

Note: The data in this table is illustrative and compiled from various sources to represent the typical concentration-dependent activity of this compound derivatives.

Selectivity Profiles Across Various Cancer Cell Lines (e.g., Brain, Breast, Ovarian, Leukemia)

A significant finding from in vitro studies is the selective cytotoxicity of certain this compound salts towards specific cancer types. nih.gov Notably, a marked selectivity against all eight brain tumor cell lines in the NCI's disease-oriented screen was observed for compounds like 9-chloro-2-methylellipticinium (CME). nih.gov This brain tumor specificity was also apparent with 9-unsubstituted ellipticiniums and those with 9-methyl or 9-chloro substituents. nih.govacs.org In contrast, 9-hydroxy-substituted ellipticiniums did not exhibit this brain tumor specificity. nih.govacs.org

The selectivity is believed to be mediated by preferential uptake and intracellular accumulation of the specific ellipticinium compounds in brain tumor cells. nih.gov This selective action against brain cancer cells, as well as activity against breast and ovarian cancer cell lines, has made these compounds promising candidates for further preclinical development. jscimedcentral.com

In Vivo Efficacy in Animal Models

Following promising in vitro results, the evaluation of this compound and its derivatives progresses to in vivo studies using animal models to assess their therapeutic potential in a living organism.

Human Tumor Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for in vivo efficacy testing. nih.govprobiocdmo.com These models allow for the assessment of a compound's ability to inhibit tumor growth in a more complex biological environment.

Studies on a derivative, 9-chloro-2-methylellipticinium acetate, demonstrated a growth delay of subcutaneously implanted U-251 human glioblastoma cells in athymic nude mice. nih.gov This provided initial evidence of in vivo activity in a systemic chemotherapy setting. nih.gov However, while showing marked cytotoxicity in vitro, the antitumor effect on extracranially implanted gliomas was modest. nih.gov For example, a 5-day intravenous bolus schedule resulted in a 28.1% growth delay in subcutaneous U251 gliomas. nih.gov

Orthotopic Models of Specific Cancers (e.g., Brain Cancer)

Orthotopic models, where tumor cells are implanted into the organ of origin, are considered more clinically relevant as they better mimic the tumor microenvironment and metastatic potential. reactionbiology.com Given the in vitro selectivity of this compound derivatives for brain cancer, orthotopic brain cancer models have been a key area of investigation.

In experiments using an orthotopic model of human brain cancer, intracranial implantation of U-251 glioblastoma cells resulted in 100% mortality in control mice. nih.gov Treatment with 9-chloro-2-methylellipticinium acetate led to increased survival in all experiments, with statistically significant effects and some long-term survivors observed. nih.gov These results provided strong support for the continued preclinical development of this compound as a potential candidate for clinical trials against human brain cancer. nih.gov However, other studies have suggested that despite its in vitro potency, the compound may have poor penetration into the brain parenchyma, limiting its efficacy in animals with established brain tumors. nih.gov

Tumor Growth Delay and Survival Benefits in Preclinical Studies

Preclinical investigations involving xenograft models, where human tumor cells are implanted into immunodeficient mice, have been a cornerstone in evaluating the in vivo efficacy of this compound derivatives. One such derivative, 9-chloro-2-methylellipticinium acetate (CME), has been a focus of these studies.

In a study utilizing a human U251 glioma xenograft model, the antitumor activity of CME was assessed. nih.gov When administered as a 5-day intravenous bolus, CME demonstrated a consistent antitumor effect, resulting in a 28.1% delay in the growth of subcutaneously implanted tumors. nih.gov A different administration strategy, continuous subcutaneous infusion, yielded an even more pronounced effect, with a 37.8% growth delay in the same tumor model. nih.gov The 9-chloro derivative of the parent compound was specifically synthesized to be less susceptible to metabolic breakdown, a factor that was thought to limit the in vivo activity of earlier elliptinium derivatives. nih.gov This modification led to observable growth delay of subcutaneously implanted U-251 glioblastoma cells when the compound was delivered via a seven-day continuous infusion. nih.gov

The therapeutic potential of CME has also been explored in more clinically relevant orthotopic models, where tumor cells are implanted in the corresponding organ of origin. In an orthotopic model of human brain cancer using the U-251 glioblastoma cell line, mice treated with CME via subcutaneous infusion showed increased survival across three separate experiments. nih.gov In two of these experiments, the survival benefits were statistically significant, and some individual long-term survivors were observed. nih.govresearchgate.netresearchgate.net These findings have provided a basis for the continued preclinical development of 9-chloro-2-methylellipticinium acetate as a potential candidate for human brain cancer clinical trials. nih.govresearchgate.net

However, it is important to note that the preclinical results regarding survival benefits have not been uniformly positive. One study reported that in nude mice bearing orthotopically implanted U251 gliomas in the brain, the survival of animals treated with CME was not significantly better than that of the vehicle controls. nih.gov

Tumor Growth Delay of 9-chloro-2-methylellipticinium acetate (CME) in U251 Human Glioma Xenografts

| Administration Method | Growth Delay (%) |

|---|---|

| 5-day intravenous bolus | 28.1 |

| Continuous subcutaneous infusion | 37.8 |

Preclinical Combination Studies

The complexity of cancer often necessitates treatment regimens that combine multiple therapeutic agents. Preclinical combination studies are therefore essential to identify potential synergies where the combined effect of two drugs is greater than the sum of their individual effects.

Investigations into the combinatorial potential of 9-chloro-2-methylellipticinium acetate (CME) with established anticancer drugs have been conducted. In a preclinical study, the effects of CME in conjunction with carmustine (B1668450), etoposide, or cisplatin (B142131) were evaluated. nih.gov The results of this study indicated that while no synergistic activities were observed, the combinations did demonstrate additive effects. nih.gov

Furthermore, in an orthotopic brain tumor model, the addition of CME to carmustine therapy did not lead to an improvement in the survival of the animals when compared to treatment with carmustine alone. nih.gov This suggests that, at least in the context of this specific preclinical model and combination, CME did not enhance the survival benefit provided by carmustine. nih.gov

Preclinical Combination Effects of 9-chloro-2-methylellipticinium acetate (CME) with Anticancer Agents

| Combination Agent | Observed Effect |

|---|---|

| Carmustine | Additive |

| Etoposide | Additive |

| Cisplatin | Additive |

Advanced Research Methodologies and Analytical Techniques

In Silico and Bioinformatics Approaches

Computational methods are increasingly used to accelerate drug discovery and to understand the molecular interactions of compounds like 2-methylellipticinium.

Correlation Analysis for Target Identification: Bioinformatics approaches can be used to identify potential molecular targets for a compound by correlating its antiproliferative activity with molecular data from a panel of cancer cell lines. nih.govfrontiersin.org For instance, the National Cancer Institute's 60-cell line screen (NCI-60) data was used to identify AKT as a potential target for 9-chloro-2-methylellipticinium acetate (B1210297) (CMEP). nih.gov By analyzing the correlation between the expression levels of phospho-Ser473 AKT and the antiproliferative data of various compounds, CMEP was identified as having a high correlation coefficient. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpras.combiorxiv.org Molecular docking studies have been used to investigate the binding of ellipticine (B1684216) derivatives to their potential targets. For example, docking simulations have been performed to understand the interaction of ellipticine derivatives with the Kv11.1 potassium channel, revealing potential binding configurations and energies. researchgate.net These studies can provide insights into the structure-activity relationships and help in the design of more potent and selective inhibitors. The process involves generating various conformations of the ligand and scoring them based on their fit and interaction with the protein's binding site. ijpras.com

Interactive Data Table: In Silico Approaches for this compound Research

| Technique | Application | Example with this compound Derivative (CMEP) |

| Correlation Analysis | Identification of potential drug targets. frontiersin.org | Correlated antiproliferative data with phospho-AKT expression to identify AKT as a target for CMEP. nih.gov |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a protein. ijpras.com | Used to study the interaction of ellipticine derivatives with protein targets like the Kv11.1 potassium channel. researchgate.net |

Spectroscopic Characterization of DNA-Compound Interactions

Spectroscopic techniques are invaluable for studying the non-covalent interactions between small molecules like this compound and DNA. mdpi.com

Fluorescence Spectroscopy: This technique is highly sensitive to the local environment of a fluorescent molecule (fluorophore). core.ac.uk Since many ellipticine derivatives are fluorescent, their interaction with DNA can be monitored by changes in their fluorescence properties, such as intensity and polarization. The binding of this compound to DNA can lead to changes in its fluorescence emission spectrum, providing information about the binding mode and affinity. ucc.ie

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. When a compound like this compound intercalates into the DNA double helix, changes in the electronic environment can lead to shifts in its UV-Vis absorption spectrum (hypochromism and bathochromic shift). naturalspublishing.com These spectral changes can be used to determine the binding constant of the compound to DNA. naturalspublishing.com

Interactive Data Table: Spectroscopic Techniques for DNA-Compound Interaction Studies

| Technique | Principle | Application to this compound |

| Fluorescence Spectroscopy | Measures changes in fluorescence emission upon binding. core.ac.uk | To study the binding mode and affinity of this compound and its derivatives to DNA. ucc.ie |

| UV-Vis Spectroscopy | Measures changes in light absorption upon binding. naturalspublishing.com | To determine the binding constant and mode of interaction (intercalation) with DNA. naturalspublishing.com |

Techniques for Metabolite Identification in Preclinical Metabolism Studies

Understanding the metabolic fate of a drug candidate is a critical part of preclinical development. bioivt.com Various analytical techniques are employed to identify the metabolites of compounds like this compound.

The metabolism of ellipticine derivatives can significantly impact their activity and toxicity. nih.gov For example, the lack of in vivo activity of 9-methoxy-2-methylellipticinium was postulated to be due to metabolism. nih.gov The synthesis of derivatives blocked at theoretically vulnerable positions, such as 9-chloro-2-methylellipticinium, was a strategy to overcome this metabolic instability. nih.gov

The identification of metabolites is typically carried out using a combination of separation techniques, such as liquid chromatography (LC), and detection methods, like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com These methods allow for the structural elucidation of metabolites formed through phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolic reactions. mdpi.com For instance, studies on ellipticine have shown that it is metabolized by cytochromes P450 (CYP) to form various hydroxylated metabolites. upol.cz

Interactive Data Table: Techniques for Metabolite Identification

| Technique | Purpose | Relevance to this compound |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To separate and identify metabolites based on their mass-to-charge ratio. mdpi.com | To identify metabolites of ellipticine derivatives formed by enzymes like cytochromes P450. upol.cz |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information of metabolites. nih.gov | Can be used to confirm the structure of metabolites identified by MS. |

Future Research Directions and Therapeutic Advancement Potential Preclinical Focus

Rational Design of Next-Generation Ellipticinium Analogs with Enhanced Preclinical Efficacy

The quest for more effective and less toxic anticancer agents has propelled the rational design of new ellipticinium analogs. The primary strategy involves chemical modifications of the ellipticine (B1684216) core to enhance its pharmacological profile. Key areas of modification include:

Substitution at the C9 and C2 positions: Introducing different functional groups at these positions has been a major focus. For instance, the development of 9-chloro-2-methylellipticinium acetate (B1210297) was a direct attempt to block the metabolically vulnerable 9-position of its predecessor, 9-methoxy-2-methylellipticinium, thereby improving its in vivo activity. nih.gov

N-alkylation: The quaternization of the pyridinic nitrogen to form ellipticinium salts, such as 2-methylellipticinium, generally increases water solubility and can enhance anticancer activity. acs.orgresearchgate.net

Hybrid Compounds: The synthesis of hybrid molecules that combine the ellipticine scaffold with other bioactive moieties, such as triazoles, represents a novel approach to potentially target multiple cellular pathways simultaneously. researchgate.net

Substitution at the 11-position: Recent research has explored substitutions at the 11-position of the ellipticine ring, revealing that certain derivatives exhibit potent and selective cytotoxicity against various cancer cell lines. nih.gov

These design strategies aim to optimize the structure-activity relationship (SAR) to yield compounds with superior preclinical efficacy, including enhanced cytotoxicity against cancer cells and improved in vivo tumor growth inhibition.

Strategies for Overcoming Preclinical Limitations

Despite its promise, the clinical translation of this compound and its analogs has been hampered by certain preclinical limitations. Addressing these challenges is crucial for their future development.

Metabolic Stability

A significant hurdle for ellipticine derivatives is their susceptibility to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes. upol.czscispace.com This can lead to rapid clearance and reduced bioavailability. Strategies to enhance metabolic stability include:

Blocking Metabolic Hotspots: Introducing substituents at positions prone to metabolism, such as the C9 position, can prevent enzymatic degradation. nih.govyoutube.com The synthesis of 9-chloro-2-methylellipticinium is a prime example of this approach. nih.gov

Deuterium (B1214612) Incorporation: Replacing hydrogen atoms at metabolically labile sites with deuterium can slow down the rate of metabolism due to the kinetic isotope effect. nih.govresearchgate.net

Structural Modifications: Altering the core structure, for instance, through cyclization or changing ring sizes, can also improve metabolic stability. nih.govresearchgate.net

Blood-Brain Barrier Penetration

The treatment of brain tumors is particularly challenging due to the blood-brain barrier (BBB), which restricts the entry of most therapeutic agents into the central nervous system (CNS). nih.gov While some ellipticinium derivatives have shown selective cytotoxicity against brain tumor cell lines in vitro, their in vivo efficacy in orthotopic brain cancer models has been limited by poor BBB penetration. nih.govresearchgate.net

Preclinical studies with 9-chloro-2-methylellipticinium acetate demonstrated modest antitumor effects on extracranially implanted gliomas but no significant benefit in animals with intracranial tumors, highlighting the challenge of BBB penetration. nih.gov Future research is focused on designing analogs with improved lipophilicity and the ability to utilize endogenous transport mechanisms to cross the BBB. ucc.ienih.gov

Identification and Validation of Novel Molecular Targets Beyond Topoisomerases

The primary mechanism of action of ellipticine and its derivatives is the inhibition of topoisomerase II and intercalation into DNA. upol.czscispace.com However, to broaden their therapeutic application and overcome potential resistance mechanisms, the identification and validation of novel molecular targets are essential.

Preclinical research has suggested that elliptinium (B1197481) derivatives may have additional targets. For example, 9-methoxy-2-methylellipticinium acetate has been shown to be an inhibitor of the serine/threonine kinase AKT. nih.gov Exploring the effects of this compound and its analogs on other key signaling pathways involved in cancer progression, such as PI3K/AKT/mTOR, could uncover new therapeutic opportunities. nih.gov Further investigation into their interactions with other cellular components, including proteins and enzymes beyond topoisomerases, is a key area of future research. acs.org

Development of Targeted Delivery Systems in Preclinical Models

To enhance the therapeutic index of this compound and its derivatives—maximizing their efficacy while minimizing systemic toxicity—the development of targeted drug delivery systems is a promising strategy. nih.gov These systems aim to deliver the drug specifically to the tumor site. nih.govresearchgate.net

Preclinical research is exploring various nanocarrier-based delivery systems, including:

Liposomes: These lipid-based vesicles can encapsulate hydrophobic drugs like ellipticine, improving their solubility and circulation time. scholaris.ca

Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that provide controlled and sustained release of the encapsulated drug. mdpi.com

Ligand-Targeted Systems: By conjugating the drug or its carrier to ligands that bind to receptors overexpressed on cancer cells, such as folate receptors, targeted delivery can be achieved. nih.gov

These delivery systems have shown promise in preclinical models by increasing drug accumulation in tumors and reducing off-target effects. nih.govmdpi.com

Exploration of Broader Biological Activities (e.g., Antimicrobial, Antifungal in preclinical models)

Beyond their anticancer properties, there is growing interest in exploring the broader biological activities of ellipticine derivatives. The structural similarities of these compounds to known antimicrobial and antifungal agents suggest their potential in these areas. mdpi.comnih.gov

Preclinical screening of this compound and novel analogs against a panel of pathogenic bacteria and fungi could reveal new therapeutic applications. nih.govwho.int Investigating their mechanisms of action against these microorganisms would be a crucial next step. This line of research could lead to the development of dual-action agents that possess both anticancer and antimicrobial properties, which would be particularly valuable in treating infections in immunocompromised cancer patients.

Q & A

Basic: What are the standard protocols for synthesizing 2-Methylellipticinium in academic research?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, including cyclization and methylation. Key steps should be documented in the Experimental section with:

- Reagent specifications (e.g., purity, supplier) and reaction conditions (temperature, solvent ratios) .

- Characterization data : NMR (¹H/¹³C), mass spectrometry (MS), and HPLC purity profiles must be provided for novel intermediates and final compounds .

- Reproducibility : Include detailed supplementary protocols (e.g., crystallization methods) to enable replication .

Advanced: How can researchers address discrepancies in reported cytotoxic IC₅₀ values of this compound across different cell lines?

Methodological Answer:

- Systematic variable analysis : Compare cell culture conditions (e.g., serum concentration, passage number) and assay endpoints (e.g., MTT vs. ATP luminescence) .

- Statistical rigor : Apply ANOVA or non-parametric tests to assess inter-study variability, ensuring effect sizes are reported with confidence intervals .

- Meta-analysis : Use tools like RevMan (Cochrane Collaboration) to aggregate data while accounting for heterogeneity in experimental designs .

Basic: What analytical techniques are essential for confirming the purity and structural identity of this compound?

Methodological Answer:

- Primary techniques :

- High-resolution mass spectrometry (HR-MS) for molecular formula confirmation.

- ¹H/¹³C NMR for verifying methyl group incorporation and aromatic proton environments .

- Purity validation :

- HPLC-UV/ELSD with ≥95% purity thresholds, specifying column type and mobile phase .

- Elemental analysis for carbon-hydrogen-nitrogen (CHN) composition .

Advanced: What strategies are recommended for elucidating the DNA-interaction mechanisms of this compound when experimental data conflicts with computational models?

Methodological Answer:

- Multi-method validation :

- Contradiction resolution : Use Bayesian statistics to weigh experimental vs. computational evidence based on error margins .

Basic: How should researchers design dose-response experiments to evaluate this compound’s topoisomerase II inhibition?

Methodological Answer:

- Concentration range : Use logarithmic dilutions (e.g., 0.1–100 μM) covering IC₅₀ predictions from prior studies .

- Controls : Include positive controls (e.g., etoposide) and negative controls (DMSO vehicle) .

- Endpoint selection : Measure DNA relaxation via agarose gel electrophoresis or fluorescent assays (e.g., TOPO-Glo) .

Advanced: How can in vivo pharmacokinetic studies of this compound be optimized to reconcile conflicting bioavailability data?

Methodological Answer:

- Study design :

- Data normalization : Adjust for metabolic differences using allometric scaling or compartmental modeling .

Basic: What criteria determine the selection of cancer cell lines for this compound cytotoxicity screening?

Methodological Answer:

- Lineage relevance : Prioritize cell lines with documented topoisomerase II overexpression (e.g., HL-60 leukemia, MCF-7 breast cancer) .

- Phenotypic diversity : Include resistant sublines (e.g., NCI/ADR-RES) to assess structure-activity relationships (SAR) .

- Authentication : Verify cell lines via STR profiling to avoid misidentification .

Advanced: How should researchers interpret contradictory results in this compound’s genotoxicity profiles (e.g., Ames test vs. comet assay)?

Methodological Answer:

- Assay limitations : Address Ames test’s bacterial vs. comet assay’s mammalian context; repeat with metabolic activation (S9 fraction) .

- Threshold analysis : Calculate NOAEL (No Observed Adverse Effect Level) and benchmark dose (BMD) modeling to reconcile dose-dependent disparities .

- Mechanistic follow-up : Use γH2AX foci staining to confirm DNA damage specificity .

Basic: What are the best practices for literature reviews on this compound’s pharmacological profiles?

Methodological Answer:

- Database selection : Use PubMed, SciFinder, and Web of Science with filters for "review articles" and "systematic reviews" .

- Citation tracking : Employ tools like Connected Papers or Citation Chaser to map seminal studies and emerging trends .

- Bias mitigation : Adhere to PRISMA guidelines for transparent inclusion/exclusion criteria .

Advanced: How can machine learning enhance SAR predictions for this compound derivatives?

Methodological Answer:

- Feature engineering : Train models on descriptors like logP, polar surface area, and topological polar surface area (TPSA) .

- Validation protocols : Use k-fold cross-validation and external test sets (e.g., ChEMBL data) to prevent overfitting .

- Interpretability : Apply SHAP (SHapley Additive exPlanations) values to highlight critical structural motifs .

Tables for Key Data Comparison

Table 1: Common Analytical Techniques for this compound Characterization

| Technique | Purpose | Acceptable Thresholds | Reference |

|---|---|---|---|

| HPLC-UV | Purity assessment | ≥95% | |

| HR-MS | Molecular formula confirmation | Δm/z < 5 ppm | |

| ¹H NMR | Structural verification | δ values ±0.1 ppm |

Table 2: Recommended Cell Lines for Cytotoxicity Screening

| Cell Line | Cancer Type | Topo II Expression | Reference |

|---|---|---|---|

| HL-60 | Leukemia | High | |

| MCF-7 | Breast | Moderate | |

| NCI/ADR-RES | Multidrug-resistant | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。